2,2-Dibromopentane

Übersicht

Beschreibung

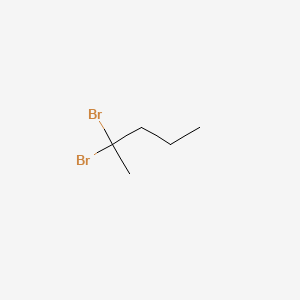

2,2-Dibromopentane is an organic compound with the molecular formula C5H10Br2 It is a dibromoalkane, meaning it contains two bromine atoms attached to the same carbon atom in the pentane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2-Dibromopentane can be synthesized through the bromination of pentane. The process involves the addition of bromine (Br2) to pentane in the presence of a catalyst or under UV light. The reaction typically proceeds via a free radical mechanism, where the bromine atoms are added to the carbon atoms in the pentane chain.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through the use of brominating agents such as DMSO and oxalyl bromide. These reagents offer mild conditions, low cost, and short reaction times, providing dibromides in excellent yields .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dibromopentane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).

Elimination Reactions: Under strong basic conditions, such as with sodium amide (NaNH2) in liquid ammonia, this compound can undergo dehydrohalogenation to form alkenes or alkynes.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination: Sodium amide (NaNH2) in liquid ammonia or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed:

Substitution: Alcohols or ethers, depending on the nucleophile used.

Elimination: Alkenes or alkynes, depending on the reaction conditions and the base used.

Wissenschaftliche Forschungsanwendungen

2,2-Dibromopentane has several applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the preparation of polymers and other advanced materials.

Pharmaceuticals: It serves as a building block for the synthesis of biologically active compounds.

Chemical Research: It is used in mechanistic studies to understand reaction pathways and intermediates

Wirkmechanismus

The mechanism of action of 2,2-dibromopentane in chemical reactions involves the formation of reactive intermediates, such as carbocations or carbanions, depending on the reaction conditions. For example, in elimination reactions, the compound undergoes dehydrohalogenation to form alkenes or alkynes through the removal of hydrogen and bromine atoms. The reaction proceeds via a concerted mechanism, where the base abstracts a proton, and the leaving group (bromine) departs simultaneously .

Vergleich Mit ähnlichen Verbindungen

1,2-Dibromopentane: Another dibromoalkane with bromine atoms on adjacent carbon atoms.

2,3-Dibromopentane: A dibromoalkane with bromine atoms on the second and third carbon atoms of the pentane chain.

Uniqueness of 2,2-Dibromopentane: this compound is unique due to the positioning of both bromine atoms on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Biologische Aktivität

2,2-Dibromopentane, a halogenated alkane with the chemical formula CHBr, has garnered attention for its biological activities, particularly in the context of cytotoxicity and mutagenicity. This article explores the compound's biological activity through a review of recent studies, including in vitro experiments, mutagenicity assessments, and its potential applications in cancer treatment.

This compound is characterized by two bromine atoms attached to the second carbon of a pentane chain. Its structural formula can be represented as follows:

This unique configuration contributes to its reactivity and biological interactions.

In Vitro Biological Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study assessed the compound's impact on human lung adenocarcinoma cells (A549) and other tumor cell lines using MTT assays. The findings indicated that this compound induced apoptosis and cell cycle arrest in these cells, suggesting its potential as an antitumor agent .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induces apoptosis; ROS production |

| HepG2 (Liver) | 20 | Cell cycle arrest at G0/G1 phase |

| K562 (Leukemia) | 18 | Apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 25 | Inhibition of cell proliferation |

The biological activity of this compound is primarily attributed to its ability to induce oxidative stress within cells. The compound has been shown to increase the production of reactive oxygen species (ROS), which play a crucial role in triggering apoptosis. Studies indicate that as the concentration of this compound increases, so does ROS production, leading to mitochondrial dysfunction and subsequent cell death .

Additionally, it has been observed that this compound affects the expression of Bcl-2 family proteins, which are vital regulators in the apoptotic process. Specifically, it up-regulates pro-apoptotic proteins such as Bax while down-regulating anti-apoptotic proteins like Bcl-2 .

Mutagenicity Studies

Mutagenicity assessments have indicated that halogenated alkanes like this compound can exhibit varying degrees of mutagenic potential. A study highlighted that compounds with similar structures showed significant reactivity towards bacterial strains such as E. coli. These findings suggest that while this compound may possess therapeutic potential, caution is warranted due to its possible mutagenic effects .

Case Studies and Applications

Case studies focusing on the application of this compound in drug development have revealed its utility as a lead compound for synthesizing more potent derivatives aimed at targeting cancer cells. For example, modifications to the dibromopentane structure have resulted in compounds with enhanced cytotoxicity against specific cancer types .

Table 2: Case Studies on Modified Derivatives

| Compound | Modification Type | Biological Activity |

|---|---|---|

| Compound A | Alkyl chain extension | Increased cytotoxicity against A549 |

| Compound B | Functional group addition | Enhanced selectivity for HepG2 |

| Compound C | Structural isomerization | Reduced mutagenicity profile |

Eigenschaften

IUPAC Name |

2,2-dibromopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c1-3-4-5(2,6)7/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSZZPZLEFDFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516334 | |

| Record name | 2,2-Dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54653-26-8 | |

| Record name | 2,2-Dibromopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54653-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.